molecular formula C20H16N2O2S2 B13939955 Benzamide, N,N'-(1,2-phenylenebis(thio)bis- CAS No. 63906-87-6

Benzamide, N,N'-(1,2-phenylenebis(thio)bis-

Cat. No.: B13939955
CAS No.: 63906-87-6
M. Wt: 380.5 g/mol
InChI Key: LFVGDGCHHCFEJP-UHFFFAOYSA-N
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Description

Benzamide, N,N’-(1,2-phenylenebis(thio)bis- is a chemical compound with the molecular formula C20H16N2O2S2 It is known for its unique structure, which includes two benzamide groups connected by a 1,2-phenylenebis(thio) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N’-(1,2-phenylenebis(thio)bis- typically involves the reaction of o-phenylenediamine with 4-(chloromethyl)benzoyl chloride. This reaction is carried out under basic conditions, often using a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for 24 hours . The resulting product is then purified and characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and EI-MS .

Industrial Production Methods

While specific industrial production methods for Benzamide, N,N’-(1,2-phenylenebis(thio)bis- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-(1,2-phenylenebis(thio)bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfide linkage to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide groups or the phenylene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Azido derivatives and other substituted benzamides.

Scientific Research Applications

Benzamide, N,N’-(1,2-phenylenebis(thio)bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N,N’-(1,2-phenylenebis(thio)bis- involves its interaction with molecular targets through its disulfide linkage. This linkage can undergo redox reactions, leading to the formation of thiols or sulfoxides, which can interact with various biological molecules. The compound’s ability to form covalent bonds with proteins and other biomolecules makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N,N’-(1,2-phenylenebis(thio)bis- is unique due to its specific disulfide linkage and the presence of benzamide groups. This combination imparts distinct chemical properties, such as redox activity and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications requiring precise molecular interactions and stability.

Properties

CAS No.

63906-87-6

Molecular Formula

C20H16N2O2S2

Molecular Weight

380.5 g/mol

IUPAC Name

N-(2-benzamidosulfanylphenyl)sulfanylbenzamide

InChI

InChI=1S/C20H16N2O2S2/c23-19(15-9-3-1-4-10-15)21-25-17-13-7-8-14-18(17)26-22-20(24)16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24)

InChI Key

LFVGDGCHHCFEJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NSC2=CC=CC=C2SNC(=O)C3=CC=CC=C3

Origin of Product

United States

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